molecular formula C10H19NO2 B2599670 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane CAS No. 1503594-82-8

3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B2599670
CAS No.: 1503594-82-8
M. Wt: 185.267
InChI Key: LRHOCWVFJMXXDT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,4-dioxa-9-azaspiro[55]undecane is a spiro compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of aromatic aldehydes, thiourea, and 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of molecular iodine under solvent-free conditions . This one-pot reaction is efficient and yields the desired spiro compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the spirocyclic structure.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced spirocyclic compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic structure. This configuration provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

3,3-dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2)12-7-10(8-13-9)3-5-11-6-4-10/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHOCWVFJMXXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CCNCC2)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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